molecular formula C19H29NO2S B14277782 S-Pyridin-2-yl 14-oxotetradecanethioate CAS No. 138117-15-4

S-Pyridin-2-yl 14-oxotetradecanethioate

Cat. No.: B14277782
CAS No.: 138117-15-4
M. Wt: 335.5 g/mol
InChI Key: RSYUSBHYGSDGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Pyridin-2-yl 14-oxotetradecanethioate is a sulfur-containing organic compound featuring a 14-carbon chain terminated by a ketone group (14-oxo) and a pyridin-2-yl thioester moiety.

Properties

CAS No.

138117-15-4

Molecular Formula

C19H29NO2S

Molecular Weight

335.5 g/mol

IUPAC Name

S-pyridin-2-yl 14-oxotetradecanethioate

InChI

InChI=1S/C19H29NO2S/c21-17-13-9-7-5-3-1-2-4-6-8-10-15-19(22)23-18-14-11-12-16-20-18/h11-12,14,16-17H,1-10,13,15H2

InChI Key

RSYUSBHYGSDGEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Pyridin-2-yl 14-oxotetradecanethioate typically involves the following steps:

  • Formation of the Thioester Linkage: : The initial step involves the reaction of pyridine-2-thiol with a 14-carbon aliphatic acid chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Pyridine-2-thiol+14-carbon aliphatic acid chlorideS-Pyridin-2-yl 14-oxotetradecanethioate+HCl\text{Pyridine-2-thiol} + \text{14-carbon aliphatic acid chloride} \rightarrow \text{this compound} + \text{HCl} Pyridine-2-thiol+14-carbon aliphatic acid chloride→S-Pyridin-2-yl 14-oxotetradecanethioate+HCl

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : S-Pyridin-2-yl 14-oxotetradecanethioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form thiols or other reduced sulfur-containing species.

  • Substitution: : The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols: Formed through reduction.

    Substituted Thioesters: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, S-Pyridin-2-yl 14-oxotetradecanethioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thioester group is known to participate in biochemical processes, making it a candidate for enzyme inhibition studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of S-Pyridin-2-yl 14-oxotetradecanethioate involves its interaction with molecular targets through the thioester group. This functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The pyridine ring may also participate in coordination with metal ions, influencing the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on S-Pyridin-2-yl 14-oxotetradecanethioate is absent in the provided evidence, comparisons can be inferred from structurally analogous compounds. Below is a framework for such analyses, modeled after methodologies in :

Table 1: Key Properties of this compound and Analogues

Property This compound (Hypothetical) Ethyl 2-(Piperidin-4-yl)acetate (S)-N-(1-...) (Compound 7t, )
Molecular Weight ~337.5 g/mol (calculated) 185.23 g/mol ~800 g/mol (estimated)
LogP (Partition Coefficient) ~3.5 (predicted) 0.8 >4 (hydrophobic backbone)
Solubility Low in water, high in DMSO Soluble in ethanol, DMSO Likely poor aqueous solubility
Biological Activity Potential enzyme inhibition (thioester motif) Not reported Kinase inhibition (pyrimidine core)
Synthetic Complexity Moderate (thioester coupling) Low (esterification) High (multi-step peptide coupling)

Key Observations:

Structural Motifs :

  • The pyridin-2-yl thioester group in the target compound differentiates it from Ethyl 2-(piperidin-4-yl)acetate (an ester with a piperidine ring) and Compound 7t (a peptide-like kinase inhibitor) .
  • The 14-oxo chain may enhance membrane permeability compared to shorter-chain analogues.

Physicochemical Behavior :

  • The ketone and thioester groups likely increase polarity compared to purely aliphatic compounds but reduce solubility relative to charged species like Compound 7t .

This contrasts with Ethyl 2-(piperidin-4-yl)acetate, which lacks such motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.